molecular formula C20H13N5 B394663 iFSP1 CAS No. 150651-39-1

iFSP1

Cat. No. B394663
M. Wt: 323.3g/mol
InChI Key: FNESYDFRCQEEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iFSP1 is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1/AIFM2) with an EC50 of 103 nM . It selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . Solutions of iFSP1 are unstable and should be freshly prepared .


Chemical Reactions Analysis

iFSP1 selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . The mechanism of this reaction involves the inhibition of FSP1, a key determinant of ferroptosis vulnerability .

Scientific Research Applications

  • FSP1 in Cancer Therapies

    • Field : Oncology
    • Application Summary : FSP1 plays a crucial role in ferroptosis, a type of regulated cell death, and has been shown to alter the sensitivity and effectiveness of cancer therapies, including chemotherapy, radiotherapy, targeted therapy, and immunotherapy .
    • Methods : FSP1 operates independently of the canonical system xc – /glutathione peroxidase 4 pathway, making it a promising target for inducing ferroptosis in cancer cells and overcoming ferroptosis resistance .
    • Results : A variety of intracellular factors and drug molecules can alleviate ferroptosis via FSP1 . In preclinical studies, the FSP1 inhibitor iFSP1 has been demonstrated to promote ferroptosis in hepatocellular carcinoma and enhance the anti-tumor immune response by stimulating the infiltration of dendritic cells, macrophages, and T cells .
  • FSP1 in Immune Responses

    • Field : Immunology
    • Application Summary : The application of iFSP1 upregulates CXCL9, CX3CL1, and other chemokines, which recruit antigen-presenting DCs, phagocytic macrophages, and cytotoxic T cells to the tumor, thus promoting the immune clearance of HCCs .
    • Methods : iFSP1 not only plays a role in inhibiting ferroptosis but also activates anti-tumor immune responses .
    • Results : The use of iFSP1 has been shown to stimulate the infiltration of immune cells into tumors, promoting immune clearance .
  • FSP1 in Oxidation and Antioxidant Systems

    • Field : Biochemistry
    • Application Summary : FSP1 plays a crucial role in the balance of oxidation and antioxidant systems, which profoundly affects the occurrence, development, and prognosis of cancer and other diseases .
    • Methods : FSP1 suppresses lipid hydroperoxides by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H . N-myristylation-dependent recruitment of FSP1 to the plasma membrane promotes resistance to ferroptosis .
    • Results : FSP1 mediated mechanisms other than the FSP1-CoQ10-NAD(P)H pathway may contribute to ferroptosis resistance .
  • FSP1 in Vitamin K Metabolism

    • Field : Pharmacology
    • Application Summary : The effectiveness of warfarin, a common anticoagulant, was dampened in people with high FSP1 activity, while more vitamin K was required to protect against warfarin poisoning in people with low FSP1 activity .
    • Methods : iFSP1 treatment has been proved to robustly sensitize cancer cells to ferroptosis .
    • Results : This suggests that FSP1 could be a potential target for optimizing the therapeutic effects of warfarin .
  • FSP1 in Cancer Drug Development

    • Field : Pharmacology
    • Application Summary : A novel anti-cancer drug, called icFSP1, which sensitizes cancer cells to ferroptosis, has been discovered .
    • Methods : The drug icFSP1 targets FSP1 to induce ferroptosis in cancer cells .
    • Results : This new approach in cancer therapy shows promise for innovative mechanisms of action for ferroptosis induction .
  • FSP1 in Ferroptosis Regulation

    • Field : Cell Biology
    • Application Summary : FSP1 plays a crucial role in ferroptosis, a type of regulated cell death triggered by the ferrous ion (Fe 2+ )-dependent accumulation of lipid peroxides associated with cancer and many other diseases .
    • Methods : FSP1 suppresses lipid hydroperoxides by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H . N-myristylation-dependent recruitment of FSP1 to the plasma membrane promotes resistance to ferroptosis .
    • Results : A variety of intracellular factors and drug molecules can alleviate ferroptosis via FSP1 .
  • FSP1 in Vitamin K Cycle

    • Field : Biochemistry
    • Application Summary : FSP1 is a vitamin K reductase that maintains a warfarin-resistant non-canonical vitamin K cycle and inhibits ferroptosis by producing VK-H2 via NADH consumption to prevent lipid peroxidation .
    • Methods : The effectiveness of warfarin was dampened in people with high FSP1 activity, while more vitamin K was required to protect against warfarin poisoning in people with low FSP1 activity .
    • Results : FSP1 activity varies across the human population .
  • FSP1 in Drug Discovery

    • Field : Pharmacology
    • Application Summary : Several structurally diverse FSP1 inhibitors have been discovered that increase the sensitivity of cancer cells to ferroptosis .
    • Methods : The most potent of these inhibitors, FSEN1, has been shown to synergize with ferroptosis inducers in vitro .
    • Results : This discovery opens up new avenues for the development of anti-cancer drugs .

properties

IUPAC Name

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNESYDFRCQEEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

CAS RN

150651-39-1
Record name 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iFSP1

Citations

For This Compound
234
Citations
TN Xavier da Silva, C Schulte, AN Alves… - Cell Death & …, 2023 - nature.com
… , exemplified by the small molecule iFSP1, has been reported; … species-specific inhibition of iFSP1 on the human isoform to … In addition, we pose a cautionary notice for using iFSP1 in …
Number of citations: 7 www.nature.com
CM Bebber, S von Karstedt - Nature Structural & Molecular Biology, 2023 - nature.com
… inhibitory pattern whereby iFSP1 efficiently targets human, … for iFSP1 target engagement in human FSP1 and as absent in mouse FSP1 14 . Together, these studies underline that iFSP1 …
Number of citations: 3 www.nature.com
JWS Cheu, D Lee, Q Li, CC Goh, MHR Bao… - Cellular and Molecular …, 2023 - Elsevier
… We also demonstrated that iFSP1 worked … that iFSP1 treatment in mice profoundly increased the number of DCs, macrophages, and T cells in the tumors and suggested that iFSP1 …
Number of citations: 7 www.sciencedirect.com
CFC Chien, YH Fu, CY Tseng, CY Kuo, LI Lin - HemaSphere, 2023 - journals.lww.com
… iFSP1 (inhibitor of FSP1) was a potent, selective glutathione-independent inhibitor of FSP. However, the IC 50 of iFSP1 was also up to 9.3 μM, indicating it is not proper ferroptosis …
Number of citations: 3 journals.lww.com
J Zhou, L Zhang, J Yan, A Hou, W Sui… - Discovery …, 2023 - pubmed.ncbi.nlm.nih.gov
… RSL3 and iFSP1 respectively suppressed the GSH (glutathione)-GPX4 and FSP1 (ferroptosis suppressor protein 1)-CoQ10 (coenzyme Q10)-nicotinamide adenine dinucleotide (NADH) …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
S Doll, FP Freitas, R Shah, M Aldrovandi, MC da Silva… - Nature, 2019 - nature.com
… to the identification of iFSP1 as a potent FSP1 inhibitor (Fig. 4a). iFSP1 selectively induced … yet to identify compounds with substantial improvement over iFSP1 (Extended Data Fig. 6c). …
Number of citations: 565 www.nature.com
W Miyauchi, Y Shishido, Y Matsumi, T Matsunaga… - Esophagus, 2023 - Springer
… Finally, we tested whether cell death caused by the combination of iFSP1 and RSL3 could be … These results indicated that cell death induced by iFSP1 and RSL3 was due to ferroptosis …
Number of citations: 2 link.springer.com
P Zhang, J Fu, J Hu, Q You, X Yao, D Hua, J Yin… - Chemical Engineering …, 2023 - Elsevier
… Moreover, RSL3 and iFSP1 work synergistically as ferroptosis boosters to further overcome the resistance of tumor cells to ferroptosis. Importantly, both RSL3 and iFSP1 inhibit their …
Number of citations: 4 www.sciencedirect.com
Y Zhou, K Chen, WK Lin, J Liu, W Kang… - Advanced …, 2023 - Wiley Online Library
… % cell death for Ce6 and iFSP1, respectively, while Ce6&iFSP1 resulted … iFSP1 do have a synergistic effect on induction of cell death. In order to study if the synergism of Ce6 and iFSP1 …
Number of citations: 1 onlinelibrary.wiley.com
F Zeng, X Chen, G Deng - Molecular Biomedicine, 2022 - Springer
… An effective FSP1 inhibitor (iFSP1) has been identified through … activity could be abrogated by iFSP1, but was resistant to warfarin… Besides, iFSP1 treatment have been proved to robustly …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.